2-Nonenal

Flavor Chemistry Sensory Science Food Quality

2-Nonenal (trans-2-nonenal, CAS 18829-56-6) is a medium-chain unsaturated aldehyde (C9H16O, MW 140.22) existing as E and Z isomers, with the trans configuration being the commercially predominant and biologically relevant form. It is a colorless to pale yellow liquid with a characteristic green, cucumber-like odor, insoluble in water but soluble in ethanol and fixed oils.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 18829-56-6
Cat. No. B146743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nonenal
CAS18829-56-6
Synonyms(2E)-2-Nonenal;  (E)-2-Nonenal;  (2E)-Non-2-enal;  (2E)-Nonenal;  (E)-2-Nonen-1-al;  (E)-Non-2-enal;  (E)-Nonen-1-al;  2-trans-Nonenal
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCCCCCCC=CC=O
InChIInChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+
InChIKeyBSAIUMLZVGUGKX-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in most fixed oils;  Insoluble in water
Soluble (in ethanol)

2-Nonenal (CAS 18829-56-6) Technical Profile and Procurement Baseline


2-Nonenal (trans-2-nonenal, CAS 18829-56-6) is a medium-chain unsaturated aldehyde (C9H16O, MW 140.22) existing as E and Z isomers, with the trans configuration being the commercially predominant and biologically relevant form [1]. It is a colorless to pale yellow liquid with a characteristic green, cucumber-like odor, insoluble in water but soluble in ethanol and fixed oils [2]. The compound is air- and light-sensitive, requiring storage under inert gas at 2–8°C to maintain integrity . Key physicochemical parameters include a boiling point of 108 °C at 30 mmHg, density of 0.846 g/mL at 25 °C, and an estimated water solubility of 204.9 mg/L [1].

Why 2-Nonenal Cannot Be Substituted by Generic Aldehyde Analogs


2-Nonenal occupies a narrow functional niche defined by its C9 chain length and α,β-unsaturation pattern (2-trans configuration). While the aldehyde class broadly encompasses compounds with overlapping chemical reactivity, 2-nonenal displays starkly divergent biological and sensory properties compared to closely related analogs [1]. For instance, 4-hydroxy-2-nonenal (HNE) potently inhibits cell proliferation and c-myc expression in leukemic cells, whereas 2-nonenal—lacking the 4-hydroxy group—exerts no measurable effect in the same model system [2]. In sensory applications, 2-nonenal exhibits an odor threshold of 0.08 μg/kg, which is 12.5× lower than nonanal (1 μg/kg) and 37.5× lower than (E)-2-octenal (3 μg/kg), rendering substitution by these cheaper aldehydes functionally impossible without drastic reformulation [3]. These divergent structure-activity relationships underscore that generic aldehyde substitution carries a high risk of functional failure across research, analytical, and industrial contexts.

2-Nonenal Quantitative Differentiation Evidence vs. Closest Analogs


Odor Threshold: 2-Nonenal vs. Nonanal and (E)-2-Octenal

2-Nonenal exhibits an extremely low odor detection threshold of 0.08 μg/kg (green, cucumber), which is 12.5× lower than that of nonanal (1 μg/kg; sweet, green, fruity) and 37.5× lower than (E)-2-octenal (3 μg/kg; fatty) [1]. This dramatic difference in sensory potency means that at equivalent concentrations, 2-nonenal contributes disproportionately to overall aroma profile relative to its C8 and C9 saturated/unsaturated aldehyde analogs.

Flavor Chemistry Sensory Science Food Quality

GC-MS Detection Sensitivity: 2-Nonenal vs. Other Aldehydes in Wine

Using a PFBHA derivatization-GC-MS method optimized for wine analysis, the detection limit for (E)-2-nonenal was determined to be 12 ng/L, which is 13–32× lower (more sensitive) than detection limits for octanal (160 ng/L), nonanal (380 ng/L), and decanal (not specified but similar range) [1]. This higher analytical sensitivity is attributable to the specific derivatization and extraction efficiency of the α,β-unsaturated aldehyde under the method conditions, enabling reliable quantitation at sub-ppb levels where other aldehydes require 10–30× higher concentration to be detected.

Analytical Chemistry Wine Science Trace Analysis

Cell Proliferation Inhibition: 2-Nonenal vs. 4-Hydroxy-2-Nonenal (HNE)

In HL-60 human leukemic cells, 4-hydroxy-2-nonenal (HNE) and its analogs 4-hydroxyoctenal (HOE) and 4-hydroxyundecenal (HUE) inhibited cell growth and c-myc expression in a dose-dependent manner. In stark contrast, 2-nonenal—which lacks the 4-hydroxy group but retains the 2-trans double bond—exhibited no measurable effect on cell proliferation or c-myc expression under identical assay conditions [1]. This binary functional difference demonstrates that the 4-hydroxy substituent is essential for the growth-inhibitory activity of lipid peroxidation-derived aldehydes.

Lipid Peroxidation Cancer Cell Biology Oxidative Stress

Quorum Sensing Inhibition: 2-Nonenal as AI-2 Antagonist

trans-2-Nonenal has been reported to inhibit autoinducer-2 (AI-2)-based quorum sensing in Vibrio spp., thereby affecting starvation response, biofilm formation, pigment production, and protease production in vitro . While structure-activity relationship (SAR) studies have examined cinnamaldehyde analogs as AI-2 inhibitors, 2-nonenal represents a distinct structural scaffold lacking the aromatic ring. Quantitative inhibition data (e.g., IC50) are not publicly available in accessible literature, but the functional activity is documented and distinguishes 2-nonenal from saturated aldehydes that do not exhibit this quorum sensing modulation property.

Microbiology Quorum Sensing Biofilm Research

Coffee Flavor Enhancement: 2-Nonenal as Woody Note Contributor

Patent literature (US 3,962,321) establishes that 2-nonenal and 2-nonenol, when added at small but effective amounts, enhance the woody flavor note of coffee while reducing caramel, acid, and sour off-notes [1]. The inventors note that trans-2-nonenal was identified in Colombian green and roasted coffee, and its addition modifies and improves green, earthy, and buttery notes. While quantitative addition levels are proprietary, the functional specificity—enhancing woody notes while suppressing undesirable sour/caramel flavors—distinguishes 2-nonenal from other aldehyde flavorants (e.g., nonanal, which contributes sweet/fruity notes, or octanal, which contributes fatty notes) that would not achieve the same dual enhancement-suppression effect.

Flavor Technology Food Science Coffee

2-Nonenal High-Value Application Scenarios Driven by Differential Evidence


Ultra-Trace Aldehyde Analysis in Wine and Beverage Quality Control

Leveraging the 12 ng/L GC-MS detection limit [1]—which is 13–32× lower than that of octanal and nonanal—2-nonenal serves as a critical analytical standard for ultra-trace aldehyde quantitation in wine, beer, and other fermented beverages. This high sensitivity enables reliable monitoring of oxidative spoilage markers at sub-ppb levels where saturated aldehydes would be undetectable.

Flavor and Fragrance Formulation Requiring High-Potency Green/Cucumber Notes

With an odor threshold of 0.08 μg/kg [2], 2-nonenal is 12.5× more potent than nonanal and 37.5× more potent than (E)-2-octenal. This extreme potency makes it the compound of choice for formulations requiring subtle cucumber, green, or waxy notes at minimal inclusion levels, reducing overall fragrance/flavor load and cost-per-unit-impact.

Lipid Peroxidation and Oxidative Stress Research Requiring Aldehyde Discrimination

The binary functional difference between 2-nonenal (inactive) and 4-hydroxy-2-nonenal (active) in cell proliferation and c-myc expression assays [3] makes 2-nonenal an essential negative control compound. Researchers investigating HNE-mediated signaling pathways or oxidative stress biomarkers require authentic 2-nonenal to exclude off-target effects and validate assay specificity.

Quorum Sensing and Biofilm Research in Vibrio Species

2-Nonenal's documented activity as an AI-2 quorum sensing inhibitor affecting biofilm formation, pigment production, and protease production in Vibrio spp. positions it as a specialized research tool for microbiologists studying bacterial communication. This property is not shared by saturated aldehydes of similar chain length.

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